molecular formula C13H14O2 B101448 Demethoxyencecalin CAS No. 19013-07-1

Demethoxyencecalin

Cat. No. B101448
CAS RN: 19013-07-1
M. Wt: 202.25 g/mol
InChI Key: ZAJTXVHECZCXLH-UHFFFAOYSA-N
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Patent
US05919953

Procedure details

83.8 g 4-hydroxy-acetophenone and 0.576 g anhydrous potassium carbonate were placed in 600 ml xylol in a argon atmosphere and heated to 140° C. 162.3 g 1,1-diethoxy-3-methyl-2-butene (77.9% in ethanol) was added in drops over 5 hours to this boiling solution with continuous distillation of the ethanol formed. After the solution had been stirred for 18 hours at 140° C., it was cooled to 20° C. and the organic phase was washed with 200 ml NaOH (5%) and concentrated in a vacuum. The raw product (orange-coloured oil) is distilled under a high vacuum (2.8 mbar/143° C.). The 6-acetyl-2,2-dimethyl-2H-1-benzopyran distillate obtained (90.2 g, 71.3% yield) had a content of 94.9%.
[Compound]
Name
4-hydroxy-acetophenone
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
0.576 g
Type
reactant
Reaction Step Two
Quantity
162.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].C(O[CH:10](OCC)[CH:11]=[C:12]([CH3:14])[CH3:13])C.[CH2:18]([OH:20])[CH3:19].[C:21]1(C)[C:22](C)=[CH:23]C=[CH:25][CH:26]=1>>[C:18]([C:21]1[CH:26]=[CH:25][C:1]2[O:4][C:12]([CH3:13])([CH3:14])[CH:11]=[CH:10][C:23]=2[CH:22]=1)(=[O:20])[CH3:19] |f:0.1.2|

Inputs

Step One
Name
4-hydroxy-acetophenone
Quantity
83.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.576 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
162.3 g
Type
reactant
Smiles
C(C)OC(C=C(C)C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After the solution had been stirred for 18 hours at 140° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 20° C.
WASH
Type
WASH
Details
the organic phase was washed with 200 ml NaOH (5%)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
DISTILLATION
Type
DISTILLATION
Details
The raw product (orange-coloured oil) is distilled under a high vacuum (2.8 mbar/143° C.)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(C=CC(O2)(C)C)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.